molecular formula C19H24N4O2 B5316592 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one

Cat. No.: B5316592
M. Wt: 340.4 g/mol
InChI Key: OCKHSFPKLRTZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one is a chemical compound that belongs to the diazepan family. It is commonly used in scientific research applications due to its ability to interact with specific receptors in the body.

Mechanism of Action

The mechanism of action of 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one involves its interaction with GABA receptors. This interaction can lead to the modulation of GABA receptor activity, which can affect various physiological processes, including neurotransmission, muscle relaxation, and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found that this compound can modulate GABA receptor activity, which can affect neurotransmission, muscle relaxation, and anxiety. It has also been found that this compound can affect the release of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one in lab experiments is its ability to interact with specific receptors in the body. This allows for the modulation of various physiological processes, which can be used to study the effects of receptor modulation on these processes. However, one limitation of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations and to follow proper safety protocols when handling it.

Future Directions

There are several future directions for the study of 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one. One direction is the study of its effects on other receptors in the body, such as serotonin and dopamine receptors. Another direction is the study of its potential therapeutic uses, such as in the treatment of anxiety disorders or muscle spasms. Additionally, the development of new synthesis methods for this compound could lead to the creation of new derivatives with different properties and potential uses.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one involves several steps. The first step is the reaction between 4-chlorobutyryl chloride and 1-methyl-1H-pyrazol-4-ylamine, which produces 1-(4-chlorobutanoyl)-1-methyl-1H-pyrazol-4-amine. The second step is the reaction between 1-(4-chlorobutanoyl)-1-methyl-1H-pyrazol-4-amine and benzylamine, which produces 4-benzyl-1-(4-chlorobutanoyl)-1-methyl-1H-pyrazol-3-amine. The final step is the reaction between 4-benzyl-1-(4-chlorobutanoyl)-1-methyl-1H-pyrazol-3-amine and ethyl acetoacetate, which produces this compound.

Scientific Research Applications

4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one has been used in various scientific research applications. One such application is the study of GABA receptors. It has been found that this compound can interact with GABA receptors, which are responsible for inhibitory neurotransmission in the central nervous system. This interaction can lead to the modulation of GABA receptor activity and can be used to study the effects of GABA receptor modulation on various physiological processes.

Properties

IUPAC Name

4-benzyl-3-ethyl-1-(1-methylpyrazole-4-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-3-17-14-22(19(25)16-11-20-21(2)13-16)10-9-18(24)23(17)12-15-7-5-4-6-8-15/h4-8,11,13,17H,3,9-10,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKHSFPKLRTZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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